Phloretin vs. Phlorizin and Other Dihydrochalcones: Four-Assay Antioxidant IC50 Comparison
In a direct head-to-head comparison of five dihydrochalcones, phloretin demonstrated significantly higher antioxidant capacity than its glucoside phlorizin across four redox-based assays. The glycosylation of the phenolic –OH group in phlorizin reduces electron transfer (ET) and hydrogen atom transfer (HAT) potential, resulting in 4.4-fold higher FRAP IC50 and 15.3-fold higher ABTS scavenging IC50 compared to phloretin [1].
| Evidence Dimension | Antioxidant capacity (IC50 in μM) |
|---|---|
| Target Compound Data | Phloretin: FRAP 666.4 ± 90.4 μM; ABTS 4.3 ± 1.8 μM; DPPH 63.5 ± 4.6 μM; Superoxide 108.4 ± 6.4 μM |
| Comparator Or Baseline | Phlorizin: FRAP 2956.5 ± 385.9 μM; ABTS 65.8 ± 2.0 μM; DPPH 561.0 ± 34.0 μM; Superoxide 385.2 ± 47.8 μM. Trilobatin: FRAP 2275.3 ± 158.5 μM; ABTS 17.4 ± 0.7 μM; DPPH 164.0 ± 1.4 μM; Superoxide 270.6 ± 25.0 μM |
| Quantified Difference | Phloretin vs. Phlorizin: FRAP 4.4-fold lower IC50; ABTS 15.3-fold lower IC50; DPPH 8.8-fold lower IC50; Superoxide 3.6-fold lower IC50 (all p<0.05) |
| Conditions | FRAP, ABTS•+, DPPH•, and •O2− scavenging assays; n=3; Trolox as positive control |
Why This Matters
For procurement decisions in antioxidant research or cosmetic formulation development, phloretin provides substantially higher potency per unit mass than glycosylated alternatives, reducing the amount of raw material required to achieve target antioxidant activity levels.
- [1] Li X, Chen B, Xie H, He Y, Zhong D, Chen D. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. 2018;23(5):1162. Table 1. View Source
